2-Fluoro-3-methyl-1,1'-biphenyl
Overview
Description
2-Fluoro-3-methyl-1,1'-biphenyl is an organic compound characterized by a biphenyl core with a fluorine atom at the second position and a methyl group at the third position of one of the benzene rings. This compound is part of the broader class of biphenyl derivatives, which are known for their diverse applications in various fields such as materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-1,1'-biphenyl typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of biphenyl through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methyl-1,1'-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl-2,3-diol derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding biphenyl-2,3-dimethyl derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and methyl positions, respectively, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, and H2O2.
Reduction: LiAlH4, NaBH4, and ethanol.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Biphenyl-2,3-diol derivatives.
Reduction: Biphenyl-2,3-dimethyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
2-Fluoro-3-methyl-1,1'-biphenyl has several scientific research applications across different fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound and its derivatives can be used as probes in biological studies to investigate cellular processes and interactions.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Fluoro-3-methyl-1,1'-biphenyl exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-3-methyl-1,1'-biphenyl can be compared with other biphenyl derivatives, such as 2,2'-biphenol, 2,2'-dichlorobiphenyl, and 2,2'-dimethylbiphenyl. These compounds share the biphenyl core but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the fluorine and methyl groups in this compound imparts unique electronic and steric effects, making it distinct from its analogs.
List of Similar Compounds
2,2'-Biphenol
2,2'-Dichlorobiphenyl
2,2'-Dimethylbiphenyl
2,2'-Diethylbiphenyl
2,2'-Diphenylbiphenyl
Properties
IUPAC Name |
2-fluoro-1-methyl-3-phenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFZYKVHPMKWKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604412 | |
Record name | 2-Fluoro-3-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82617-47-8 | |
Record name | 2-Fluoro-3-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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